molecular formula C25H27NO5S2 B11603571 Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11603571
M. Wt: 485.6 g/mol
InChI Key: DHOSMAYSJFLDQS-UHFFFAOYSA-N
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Description

Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a naphthofuran core structure with various functional groups, including a heptyl ester, a methyl group, and a thiophen-2-ylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the naphthofuran core through a series of cyclization reactions. The thiophen-2-ylsulfonylamino group can be introduced via a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with an amine precursor under basic conditions. The final step involves esterification to introduce the heptyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The thiophen-2-ylsulfonylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthofuran core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Heptyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate: Similar structure but with a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.

    Thiophene-based analogs: Compounds with similar thiophene rings but different substituents.

Uniqueness

Heptyl 2-methyl-5-[(thiophen-2-ylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is unique due to its combination of a naphthofuran core with a thiophen-2-ylsulfonylamino group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H27NO5S2

Molecular Weight

485.6 g/mol

IUPAC Name

heptyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO5S2/c1-3-4-5-6-9-14-30-25(27)23-17(2)31-24-19-12-8-7-11-18(19)21(16-20(23)24)26-33(28,29)22-13-10-15-32-22/h7-8,10-13,15-16,26H,3-6,9,14H2,1-2H3

InChI Key

DHOSMAYSJFLDQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C

Origin of Product

United States

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